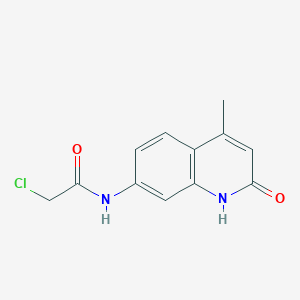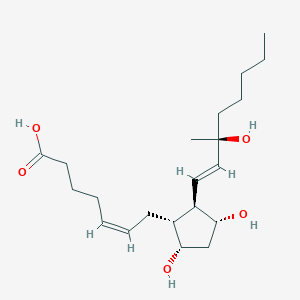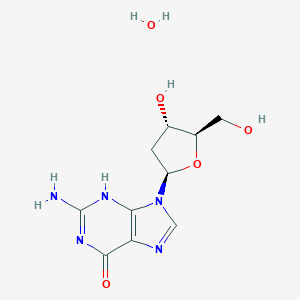
21-(Acetyloxy)-17-hydroxypregn-4-ène-3,20-dione
Vue d'ensemble
Description
17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate (21-acetoxy-17-alpha-hydroxyprogesterone, 21-OHP, 21-OHPA) is a synthetic steroid hormone with a variety of applications in scientific research. It is a progestin, or a derivative of progesterone, and is used in a variety of laboratory experiments to study the effects of progesterone on biological systems. 21-OHP is widely used in research laboratories, primarily due to its high potency and availability.
Applications De Recherche Scientifique
Recherche anticancéreuse
11-Désoxycortisol 21-acétate : a été étudié pour son rôle potentiel dans la thérapie anticancéreuse. Il a été constaté que des dérivés de ce composé peuvent être synthétisés et évalués pour leur potentiel anticancéreux sur des lignées cellulaires humaines, telles que l’adénocarcinome du côlon (HT-29) et l’adénocarcinome du sein (MDA-MB-231). Ces études impliquent des tests de cytotoxicité, d’arrêt du cycle cellulaire et d’apoptose pour déterminer l’efficacité du composé .
Médecine régénérative
Dans le domaine de la médecine régénérative, 17-alpha,21-Dihydroxypregn-4-ène-3,20-dione 21-acétate est un intermédiaire clé dans la synthèse de molécules plus complexes qui peuvent influencer la différenciation des cellules souches. Ce composé est crucial pour développer des traitements impliquant des cellules souches embryonnaires humaines (hESC), qui ont le potentiel de réparer ou de remplacer les tissus endommagés .
Applications anti-inflammatoires
Les dérivés du composé sont explorés pour leurs propriétés anti-inflammatoires. La recherche indique que les flavonoïdes acylés, qui peuvent être synthétisés à partir de ce composé, ont plusieurs mécanismes pour contrôler l’inflammation, notamment le piégeage des radicaux libres et la suppression des enzymes générant des eicosanoïdes .
Recherche sur la voie des glucocorticoïdes
11-Désoxycortisol 21-acétate : est un intermédiaire important de la voie des glucocorticoïdes. Il entre en compétition avec les glucocorticoïdes pour la liaison au récepteur des glucocorticoïdes et a été étudié comme antagoniste compétitif de l’action des glucocorticoïdes in vitro. Cependant, son efficacité en tant qu’antagoniste des glucocorticoïdes in vivo est encore à l’étude .
Études métaboliques
Ce composé est également utilisé dans les études métaboliques pour comprendre la biosynthèse et le métabolisme des stéroïdes. Il agit comme un précurseur dans la biosynthèse du cortisol, qui est une hormone cruciale dans la régulation du métabolisme, de la réponse immunitaire et du stress .
Développement pharmaceutique
En tant qu’intermédiaire dans la synthèse des stéroïdes, 21-(Acetyloxy)-17-hydroxypregn-4-ène-3,20-dione est utilisé dans l’industrie pharmaceutique pour la production de divers médicaments glucocorticoïdes. Ces médicaments ont des applications allant des traitements anti-inflammatoires aux immunosuppresseurs .
Mécanisme D'action
Target of Action
Similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to be absorbed through the skin, metabolized primarily in the liver, and excreted by the kidneys .
Result of Action
Similar compounds are known to have anti-inflammatory, antipruritic, and vasoconstrictive actions .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Propriétés
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKILCZTKWIFK-JZTHCNPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
640-87-9 | |
| Record name | 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Deoxycortisol 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-DEOXYCORTISOL 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYH4TKR3TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)








